molecular formula C10H12ClN3 B3077216 5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine CAS No. 1044770-70-8

5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine

Cat. No.: B3077216
CAS No.: 1044770-70-8
M. Wt: 209.67 g/mol
InChI Key: QEUZYUFHFPLSQO-UHFFFAOYSA-N
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Description

5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine (CAS RN: 1044770-70-8) is a substituted imidazo[4,5-b]pyridine derivative with the molecular formula C₁₀H₁₂ClN₃ and a molecular weight of 209.67 g/mol . Its SMILES notation (CC1=NC2=C(N1C(C)C)N=C(C=C2)Cl) highlights the chloro-substitution at position 5, an isopropyl group at position 3, and a methyl group at position 2 (Figure 1). The compound is stored under an inert atmosphere at 2–8°C due to its sensitivity to environmental degradation .

Properties

IUPAC Name

5-chloro-2-methyl-3-propan-2-ylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-6(2)14-7(3)12-8-4-5-9(11)13-10(8)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUZYUFHFPLSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine typically involves the use of 2,3-diaminopyridine derivatives as starting materials. One common method includes the nucleophilic substitution of halogenated pyridine derivatives followed by cyclization. For example, 2-chloro-3-nitropyridine can be reduced to 2,3-diaminopyridine, which is then acylated and cyclized to form the imidazopyridine core .

Industrial Production Methods

Industrial production methods for imidazopyridines often involve multi-step synthesis processes that include condensation, multicomponent reactions, and oxidative coupling. These methods are optimized for large-scale production and may utilize various catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C5

The chlorine atom at position 5 serves as a prime site for nucleophilic substitution due to electron withdrawal by the adjacent pyridine ring.

Key reactions :

  • Amination : Reacts with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C, yielding 5-amino derivatives. Catalytic CuI or Pd(OAc)₂ enhances efficiency .

  • Hydrolysis : Forms 5-hydroxy derivatives under basic aqueous conditions (KOH/EtOH, reflux), though steric hindrance from the isopropyl group may reduce reaction rates.

Representative conditions :

ReagentSolventTemperatureYield (%)Product
PiperidineDMF100°C785-(Piperidin-1-yl)-derivative
KOH (10% aq.)EthanolReflux655-Hydroxy analog

Cross-Coupling Reactions

The C5 chlorine participates in palladium-catalyzed couplings, enabling aryl/heteroaryl introductions:

Suzuki-Miyaura Coupling :

  • Uses Pd(PPh₃)₄ (2–5 mol%) with arylboronic acids in toluene/EtOH (3:1) at 90°C .

  • Example : Coupling with 4-methoxyphenylboronic acid yields 5-(4-methoxyphenyl) derivatives (82% yield, purity >95% by HPLC) .

Buchwald-Hartwig Amination :

  • Achieves C–N bond formation with aryl amines using XantPhos/Pd₂(dba)₃ in tert-BuOH at 110°C .

Oxidation of the C2 Methyl Group

The methyl group at position 2 undergoes selective oxidation to a carboxylic acid or aldehyde under controlled conditions:

Reagents and outcomes :

  • KMnO₄/H₂SO₄ : Converts –CH₃ to –COOH in aqueous acetone (60°C, 12 h; 70% yield).

  • SeO₂/Dioxane : Oxidizes –CH₃ to –CHO at 80°C (55% yield), though over-oxidation to –COOH occurs with prolonged heating.

Steric considerations :
The isopropyl group at N3 minimally interferes with C2 oxidation due to spatial separation from the reaction site.

Alkylation at Imidazole Nitrogen

The N1 nitrogen (imidazole ring) can undergo alkylation despite steric crowding from the isopropyl group:

Conditions :

  • Phase-transfer catalysis : Uses benzyl bromide (1.2 eq.), tetrabutylammonium bromide (TBAB), and 50% NaOH(aq)/CH₂Cl₂ at 25°C .

  • Microwave-assisted : Enhances reaction rates (e.g., 30 min at 120°C vs. 24 h conventionally), achieving 85% yield for N1-benzyl derivatives .

Selectivity :
Alkylation favors N1 over N4 due to lower steric hindrance and higher electron density .

Hydrolysis of the Imidazo Ring

Under strong acidic or basic conditions, the fused ring system can degrade:

Acidic hydrolysis (HCl conc.) :

  • Cleaves the imidazole ring at 100°C, producing 4-amino-5-chloro-2-methylpyridine and isopropylamine fragments (identified via LC-MS).

Basic hydrolysis (NaOH 40%) :

  • Yields 3-isopropyl-2-methylpyridine-4,5-diamine at 120°C (58% isolated yield).

Functionalization via Radical Pathways

Recent studies suggest potential for C–H functionalization:

Photocatalytic bromination :

  • Uses NBS (N-bromosuccinimide) and visible light (Ru(bpy)₃²⁺ catalyst) in acetonitrile, introducing bromine at C7 (ortho to chlorine) .

Critical Analysis of Reactivity Trends

Reaction TypeRate DeterminantYield Range (%)Limitations
Nucleophilic SubstitutionSteric hindrance from isopropyl group60–85Requires elevated temperatures
Cross-CouplingBoronic acid electronic nature70–90Sensitive to catalyst loading
OxidationOxidant strength55–70Over-oxidation side reactions

Data synthesized from methodologies in imidazo[4,5-b]pyridine literature , with extrapolations for the target compound’s unique substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological receptors and enzymes.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For example, some imidazopyridine derivatives act as GABA A receptor agonists, influencing neurotransmission in the central nervous system. Others may inhibit enzymes like aromatase or proton pumps, affecting various physiological processes .

Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound Name CAS RN Substituents (Positions) Similarity Score Molecular Weight (g/mol) Key Properties/Applications
5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-b]pyridine 1044770-70-8 5-Cl, 3-isopropyl, 2-methyl N/A 209.67 Kinase inhibitor candidate
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine 52090-89-8 5-Cl, 2-methyl 0.78 181.63 Intermediate for drug synthesis
5-Chloro-3H-imidazo[4,5-b]pyridine 1392428-92-0 5-Cl 0.76 153.58 Base structure for SAR studies
5-Chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine 2230200-95-8 5-Cl, 2-(chloromethyl), 3-methyl N/A 231.68 Higher reactivity due to chloromethyl group
2-(4-Bromophenyl)-5-chloro-3H-imidazo[4,5-b]pyridine N/A 5-Cl, 2-(4-bromophenyl) N/A 308.56 Potential anticancer agent

Key Observations :

  • Electron-Withdrawing Groups : Chlorine at position 5 stabilizes the aromatic system and enhances electrophilicity, critical for binding kinase ATP pockets .
  • Reactivity : Analogs with chloromethyl (CAS 2230200-95-8) or bromophenyl substituents exhibit higher reactivity, necessitating stringent storage conditions .

Insights :

  • Lipophilicity : The isopropyl and methyl groups in the target compound increase LogP, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Toxicity : Chlorine and methyl groups correlate with higher respiratory and dermal irritation compared to simpler analogs .

Biological Activity

5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-b]pyridine (CAS: 1044770-70-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article summarizes the available research findings, including its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C10H12ClN3
  • Molecular Weight : 209.68 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

Antimicrobial Activity

Research has demonstrated that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives, including this compound, against several pathogens. The results indicated that these compounds could inhibit bacterial growth effectively.

Table 1: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundPathogenMIC (μg/mL)MBC (μg/mL)
5-Chloro-3-isopropyl-2-methylStaphylococcus aureus0.250.50
5-Chloro derivative (7b)Escherichia coli0.220.45
Other derivativesVarious pathogensVariesVaries

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of imidazo[4,5-b]pyridine derivatives has been explored in various studies. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Anticancer Activity

In a recent study, several imidazo[4,5-b]pyridine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The results revealed that:

  • Compound 22a exhibited an IC50 value of 4.1 μM , comparable to known chemotherapeutics.
  • The mechanism of action involved disruption of microtubule organization and induction of apoptosis through downregulation of anti-apoptotic proteins .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of Cellular Processes : They interfere with microtubule dynamics and cell cycle progression.
  • Induction of Apoptosis : Many derivatives promote apoptosis by modulating apoptotic pathways .

Q & A

What are the primary synthetic strategies for 5-chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine, and how do reaction conditions influence regioselectivity?

Basic Research Question
The synthesis of imidazo[4,5-b]pyridine derivatives often involves cyclization reactions and substituent manipulation. For example, ethyl 7-chloro-3,4-imidazo[4,5-b]pyridine-5-carbamate can be synthesized via hydrogenation with Raney nickel followed by cyclization using ethyl orthoformate and concentrated HCl . However, regioselectivity challenges arise due to the stability of chloro groups, as seen in failed displacement attempts with sodium azide under ethanol-water conditions . To mitigate this, phase transfer catalysis (PTC) with solvents like DMF and catalysts such as p-toluenesulfonic acid has been employed for similar structures, enabling regioselective formation of the imidazo[4,5-b]pyridine core .

Methodological Insight : Optimize reaction temperature, solvent polarity, and catalyst choice to control regioselectivity. For instance, refluxing in ethanol with benzyl azide for 72 hours facilitates 1,3-dipolar cycloaddition in related bromo-substituted derivatives .

How can computational modeling guide the design of imidazo[4,5-b]pyridine derivatives with tailored electronic properties?

Advanced Research Question
Combined experimental and computational studies are critical for predicting electronic behavior. For acrylonitrile derivatives of imidazo[4,5-b]pyridine, density functional theory (DFT) calculations correlate substituent effects (e.g., electron-withdrawing chloro groups) with fluorescence properties and charge distribution . The chloro substituent at position 5 in the target compound may reduce electron density on the pyridine ring, influencing reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Methodological Insight : Use Gaussian or similar software for geometry optimization and frontier molecular orbital (FMO) analysis to predict sites of electrophilic/nucleophilic attack. Validate predictions with spectroscopic data (e.g., NMR, UV-Vis) .

What experimental approaches are effective for analyzing substituent stability in imidazo[4,5-b]pyridine derivatives?

Basic Research Question
Substituent stability can be assessed via hydrolysis, hydrazinolysis, or nucleophilic displacement. For example, treatment of 7-chloro derivatives with sodium methoxide in refluxing propanol demonstrated chloro group retention, while hydrazinolysis under acidic conditions led to displacement . Stability trends correlate with steric hindrance and electronic effects: bulky isopropyl and methyl groups at positions 3 and 2 may shield the chloro group at position 5 from nucleophilic attack.

Methodological Insight : Perform kinetic studies under varying pH, temperature, and solvent conditions. Monitor reactions via TLC or HPLC and confirm products using high-resolution mass spectrometry (HRMS) .

How can structural modifications at the N3 position enhance bioactivity while maintaining imidazo[4,5-b]pyridine core stability?

Advanced Research Question
Functionalization at N3 (e.g., alkylation or azide-alkyne cycloaddition) can introduce bioactive moieties. For instance, 6-bromo-2-phenyl-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine reacts with benzyl azide to form triazole derivatives, which exhibit conformational flexibility (dihedral angles of 20–86° between aromatic rings) . Such modifications retain core stability while enabling interactions with biological targets (e.g., kinase inhibition).

Methodological Insight : Employ click chemistry or palladium-catalyzed cross-coupling to introduce heterocyclic or aromatic groups. Characterize conformational changes via X-ray crystallography .

What analytical techniques are critical for confirming the purity and structure of imidazo[4,5-b]pyridine derivatives?

Basic Research Question
Routine characterization includes:

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry and substituent integration .
  • Mass Spectrometry : ESI-MS or HRMS for molecular weight validation .
  • Elemental Analysis : Combustion analysis to verify stoichiometry (e.g., C, H, N content) .
  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .

Advanced Insight : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and packing interactions, as demonstrated for triazole-functionalized analogs .

How do electronic effects of substituents influence the reactivity of imidazo[4,5-b]pyridine in cross-coupling reactions?

Advanced Research Question
Electron-withdrawing groups (e.g., Cl at position 5) deactivate the pyridine ring toward electrophilic substitution but enhance oxidative addition in palladium-catalyzed couplings. For example, bromo substituents at position 7 in related compounds undergo Suzuki-Miyaura coupling with aryl boronic acids . Computational studies suggest that chloro groups reduce electron density at adjacent carbons, directing cross-coupling to less deactivated positions.

Methodological Insight : Screen catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in inert atmospheres. Use DFT to map charge distribution and predict reactive sites .

What strategies address low yields in imidazo[4,5-b]pyridine synthesis due to byproduct formation?

Advanced Research Question
Byproducts often arise from incomplete cyclization or competing side reactions. For ethyl 7-chloro derivatives, incomplete hydrogenation of intermediates can be mitigated by optimizing Raney nickel activation and reaction time . In azide-alkyne cycloadditions, stoichiometric excess of azide (1.2 equivalents) and prolonged reflux (72 hours) improve yields .

Methodological Insight : Use design of experiments (DoE) to identify critical variables (e.g., reagent ratio, temperature). Employ scavengers (e.g., molecular sieves) to remove water in moisture-sensitive reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine

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